Cholecystokinin Octapeptide (1-5) (desulfated)
Overview
Description
Cholecystokinin Octapeptide (1-5) (desulfated) is a peptide with the sequence Asp-Tyr-Met-Gly-Trp . It is also known as CCK-8 (1-5) (desulfated) and has a molecular weight of 670.7 . It is a synthetic desulfated octapeptide of cholecystokinin (CCK) .
Synthesis Analysis
The synthesis of Cholecystokinin Octapeptide (1-5) (desulfated) involves peptide screening, a research tool that pools active peptides primarily by immunoassay .Molecular Structure Analysis
The molecular formula of Cholecystokinin Octapeptide (1-5) (desulfated) is C31H38N6O9S . The sequence of the peptide is Asp-Tyr-Met-Gly-Trp .Chemical Reactions Analysis
Cholecystokinin Octapeptide (1-5) (desulfated) is a synthetic desulfated octapeptide of cholecystokinin (CCK) . The exact chemical reactions involved in its synthesis are not specified in the available resources.Physical And Chemical Properties Analysis
The molecular weight of Cholecystokinin Octapeptide (1-5) (desulfated) is 670.7 and its molecular formula is C31H38N6O9S . It is stored at 2-8℃ .Scientific Research Applications
Application in Neuroscience
Specific Scientific Field
This application falls under the field of Neuroscience .
Summary of the Application
Cholecystokinin octapeptide has been found to improve hippocampal glutamatergic synaptogenesis and postoperative cognition by inhibiting the induction of A1 reactive astrocytes in aged mice .
Methods of Application
The researchers applied laparotomy to establish a model of delayed neurocognitive recovery (dNCR) in aged mice. They used Morris water maze and fear conditioning tests to evaluate cognition. Immunofluorescence was used to detect the density of Cholecystokinin octapeptide, A1 reactive astrocytes, glutamatergic synapses, and activation of microglia in the hippocampus .
Results or Outcomes
The administration of Cholecystokinin octapeptide suppressed the activation of microglia, the induction of A1 reactive astrocytes, and the expression of tumor necrosis factor alpha, complement 1q, and interleukin 1 alpha in the hippocampus. Furthermore, it promoted glutamatergic synaptogenesis and neurocognitive recovery in aged dNCR model mice .
Application in Cardiology
Specific Scientific Field
This application falls under the field of Cardiology .
Summary of the Application
Cholecystokinin octapeptide has been found to promote Atrial natriuretic peptide (ANP) secretion through activation of NOX4–PGC-1α–PPARα/PPARγ signaling in isolated beating rat atria .
Methods of Application
Experiments were performed in isolated perfused beating rat atria. ANP was measured using radioimmunoassay. The levels of hydrogen peroxide (H2O2) and arachidonic acid (AA) were determined using ELISA Kits. The levels of relative proteins and mRNA were detected by Western blot and RT-qPCR .
Results or Outcomes
The results showed that sulfated Cholecystokinin octapeptide (CCK-8s) rather than desulfated Cholecystokinin octapeptide increased the levels of phosphorylated cytosolic phospholipase A2 and AA release through activation of Cholecystokinin receptors. This led to the upregulation of NADPH oxidase 4 (NOX4) expression levels and H2O2 production and played a negative inotropic effect on atrial mechanical dynamics via activation of ATP-sensitive potassium channels and large-conductance calcium-activated potassium channels .
Safety And Hazards
The safety data sheet for Cholecystokinin Octapeptide (1-5) (desulfated) suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDOKCNVHRLQKQ-LFBFJMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin Octapeptide (1-5) (desulfated) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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